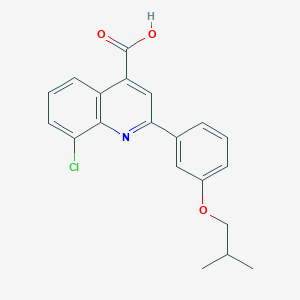

8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring, making them significant in various fields due to their biological activities and chemical versatility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Classical Methods: The synthesis of quinoline derivatives often involves classical methods such as the Skraup, Doebner von Miller, and Conrad-Limpach reactions.

Modern Methods: Recent advancements include microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids and ultrasound irradiation.

Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized conditions for yield and purity. Catalysts such as rare-earth metals and transition metals are frequently used to enhance reaction rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Reduction reactions typically involve hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens, alkylating agents, nucleophiles.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: Quinoline derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the production of dyes, agrochemicals, and pharmaceuticals .

Biology: In biological research, quinoline derivatives are studied for their antimicrobial, antiviral, and anticancer properties. They are used in the development of new therapeutic agents .

Medicine: Medicinal applications include the use of quinoline derivatives as antimalarial agents, antibiotics, and anti-inflammatory drugs. Their ability to interact with various biological targets makes them valuable in drug discovery .

Industry: In the industrial sector, quinoline derivatives are used in the manufacture of corrosion inhibitors, catalysts, and ligands for metal complexation .

Wirkmechanismus

The mechanism of action of quinoline derivatives often involves interaction with DNA, enzymes, or cellular receptors. For example, some quinoline derivatives inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth .

Vergleich Mit ähnlichen Verbindungen

Chloroquine: An antimalarial drug with a similar quinoline structure.

Quinine: Another antimalarial agent derived from the bark of the cinchona tree.

Mefloquine: A synthetic derivative used for malaria prophylaxis and treatment.

Uniqueness: 8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isobutoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Eigenschaften

IUPAC Name |

8-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-6-3-5-13(9-14)18-10-16(20(23)24)15-7-4-8-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNOKPVMROLMPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)